molecular formula C13H14O B14459417 2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- CAS No. 70855-14-0

2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)-

Cat. No.: B14459417
CAS No.: 70855-14-0
M. Wt: 186.25 g/mol
InChI Key: HMTYZEGZBRUDPT-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with a methyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the acid-catalyzed dehydration of cyclopentanediols can afford cyclopentenones . Another method involves the elimination of α-bromo-cyclopentanone using lithium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- involves its interaction with molecular targets and pathways. As an enone, it can undergo nucleophilic conjugate addition, which allows it to form covalent bonds with nucleophiles. This property makes it a valuable reagent in organic synthesis and biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

70855-14-0

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

3-methyl-2-(4-methylphenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C13H14O/c1-9-3-6-11(7-4-9)13-10(2)5-8-12(13)14/h3-4,6-7H,5,8H2,1-2H3

InChI Key

HMTYZEGZBRUDPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1)C2=CC=C(C=C2)C

Origin of Product

United States

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